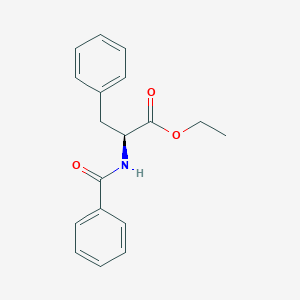

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

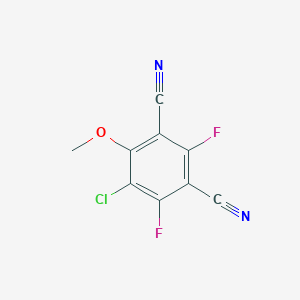

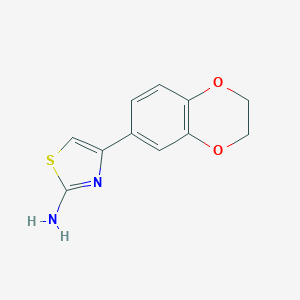

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol (TMT) is a synthetic compound that has gained attention in scientific research for its unique properties. TMT is a member of the family of pheromones, which are chemical signals used for communication between animals of the same species. TMT has been found to have a variety of effects on the behavior and physiology of animals, making it a promising area of research for a range of fields.

Wirkmechanismus

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is thought to act through the vomeronasal organ, which detects pheromones. Once 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is detected, it activates a cascade of signaling pathways that ultimately lead to changes in behavior and physiology. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate specific receptors in the vomeronasal organ, including the TRPC2 receptor, which is involved in the detection of pheromones.

Biochemische Und Physiologische Effekte

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to have a range of effects on the behavior and physiology of animals. In rats, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been shown to increase aggression and anxiety, as well as alter the release of various hormones. In mice, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit avoidance behavior and alter the expression of genes involved in stress and anxiety. In humans, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including disgust and fear.

Vorteile Und Einschränkungen Für Laborexperimente

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is a useful tool for studying the role of pheromones in behavior and physiology. It can be used to investigate the mechanisms underlying pheromone detection and the effects of pheromones on behavior and physiology. However, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural pheromones. Additionally, the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol may vary depending on the species being studied, making it important to use caution when extrapolating results to other animals.

Zukünftige Richtungen

There are many potential future directions for research on 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol. One area of interest is the role of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol in social behavior, including mate choice and territoriality. Another area of interest is the potential therapeutic applications of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, such as in the treatment of anxiety disorders or as a tool for studying the effects of stress on behavior and physiology. Finally, further research is needed to better understand the mechanisms underlying the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, including the specific receptors and signaling pathways involved.

Synthesemethoden

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,5-dimethyl-4-hexen-3-ol with 1-bromo-3-methyl-4-nonene in the presence of a palladium catalyst. This is followed by a thiol-ene reaction with 1-thioglycerol to produce 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.

Wissenschaftliche Forschungsanwendungen

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been studied in a range of scientific fields, including neuroscience, endocrinology, and behavior. In neuroscience, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate the vomeronasal organ, a sensory organ in animals that detects pheromones. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has also been shown to affect the release of various hormones, including testosterone and cortisol, which are involved in stress and aggression. In behavior, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including aggression, avoidance, and attraction.

Eigenschaften

CAS-Nummer |

102244-22-4 |

|---|---|

Produktname |

2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol |

Molekularformel |

C19H34OS |

Molekulargewicht |

310.5 g/mol |

IUPAC-Name |

2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |

InChI |

InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |

InChI-Schlüssel |

VYZBRGJPPSIOLK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |

Kanonische SMILES |

CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |

Synonyme |

2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)